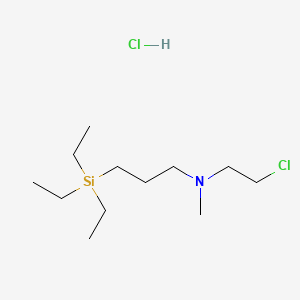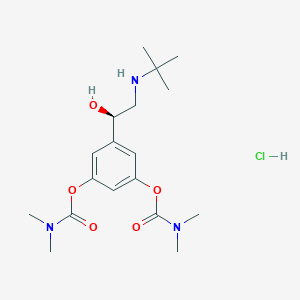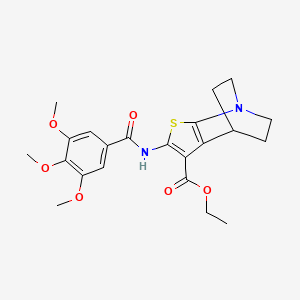
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-(R),(R))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- is a complex magnesium compound It is characterized by its unique coordination with N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- typically involves the reaction of magnesium salts with N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to obtain the monohydrate form of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes large-scale mixing, controlled pH adjustments, and efficient crystallization techniques. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced species.
Substitution: The ligands in the compound can be substituted with other functional groups, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized magnesium complexes, while reduction reactions may produce reduced magnesium species. Substitution reactions can result in a wide range of new magnesium complexes with different properties.
Aplicaciones Científicas De Investigación
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other biomolecules, influencing various biochemical processes. Its effects are mediated through its ability to coordinate with different ligands and modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, dihydrate
- Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, anhydrous
Uniqueness
Magnesium, bis(N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato-N,O)-, monohydrate, (T-4-®,®)- is unique due to its specific monohydrate form, which imparts distinct properties compared to its dihydrate and anhydrous counterparts. The monohydrate form has different solubility, stability, and reactivity characteristics, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
131810-94-1 |
|---|---|
Fórmula molecular |
C18H34MgN2O11 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
magnesium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Mg.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 |
Clave InChI |
YGZXDYIVNNNODL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


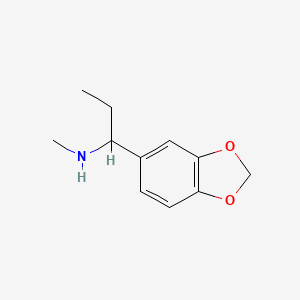

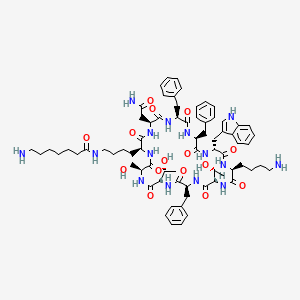
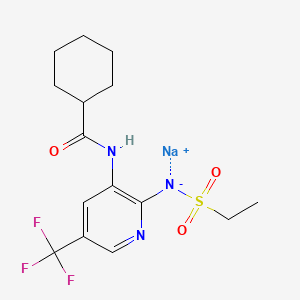
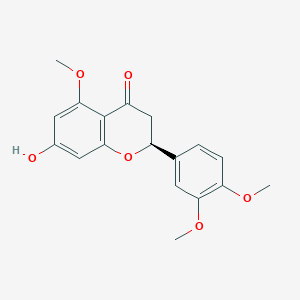
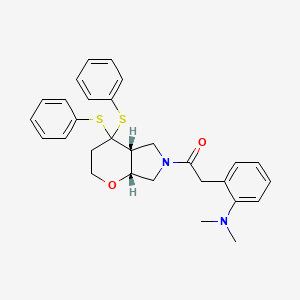
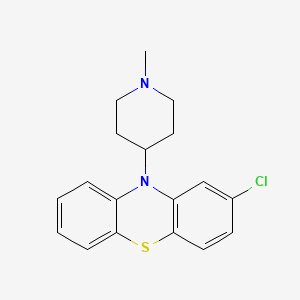
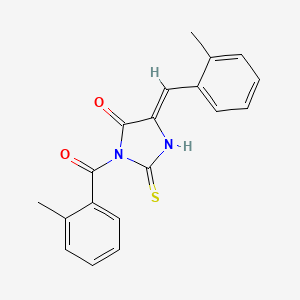
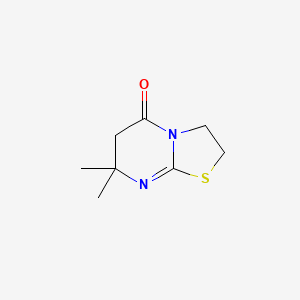
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
